4-(4-Methylphenyl)pentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19876-64-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)pentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-10-5-7-12(8-6-10)11(2)4-3-9-13/h5-8,11,13H,3-4,9H2,1-2H3 |
InChI Key |
NQFXUPWOCFVZPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)CCCO |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCCO |
Other CAS No. |
19876-64-3 |
Synonyms |
4-(4-methylphenyl)pentan-1-ol |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Derivatization Strategies for 4 4 Methylphenyl Pentan 1 Ol
Transformation Chemistry of the Primary Alcohol Functionality
The primary alcohol group is a key functional handle for a variety of chemical modifications, including nucleophilic substitution, oxidation, and the formation of esters and ethers.
Nucleophilic Substitution Reactions at the Hydroxyl Center
The hydroxyl group (-OH) of 4-(4-methylphenyl)pentan-1-ol is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.
One common strategy involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate. This tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. Another approach is the direct conversion of the alcohol to an alkyl halide. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields the corresponding alkyl chloride or bromide, respectively. These halogenated derivatives are versatile intermediates for subsequent substitution reactions. mdpi.comresearchgate.netwikipedia.org
Table 1: Nucleophilic Substitution Strategies
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|
| This compound | 1. p-TsCl, Pyridine2. NaCN | 4-(4-Methylphenyl)pentyl tosylate, then 5-(4-Methylphenyl)hexanenitrile | Tosylation followed by Nucleophilic Substitution |
| This compound | SOCl₂ | 1-Chloro-4-(4-methylphenyl)pentane | Conversion to Alkyl Halide |
| This compound | PBr₃ | 1-Bromo-4-(4-methylphenyl)pentane | Conversion to Alkyl Halide |
Oxidation Reactions and Product Characterization
The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. smolecule.comsmolecule.com
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent like dichloromethane (B109758) (CH₂Cl₂), will selectively oxidize the primary alcohol to the corresponding aldehyde, 4-(4-methylphenyl)pentanal. Over-oxidation to the carboxylic acid is minimized under these anhydrous conditions.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution or chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄), will oxidize the primary alcohol directly to the carboxylic acid, 4-(4-methylphenyl)pentanoic acid. It is crucial to note that under harsh oxidative conditions, the benzylic methyl group on the tolyl moiety may also be susceptible to oxidation.
Table 2: Oxidation Products of the Primary Alcohol
| Starting Material | Oxidizing Agent | Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 4-(4-Methylphenyl)pentanal | Aldehyde |
| This compound | Potassium Permanganate (KMnO₄), NaOH, H₂O | 4-(4-Methylphenyl)pentanoic acid | Carboxylic Acid |
Esterification and Etherification Studies
The hydroxyl group readily participates in esterification and etherification reactions to produce a variety of derivatives.
Esterification: Esters can be synthesized through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium process, and the yield of the ester can be enhanced by removing water as it is formed. A more efficient method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine to neutralize the acidic byproduct.
Etherification: Ethers can be prepared via the Williamson ether synthesis. wikipedia.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the desired ether.
Table 3: Ester and Ether Derivatives
| Reaction Type | Reagent(s) | Product Name | Product Class |
|---|---|---|---|
| Fischer Esterification | Acetic Acid (CH₃COOH), H₂SO₄ (cat.) | 4-(4-Methylphenyl)pentyl acetate (B1210297) | Ester |
| Acylation | Acetyl Chloride (CH₃COCl), Pyridine | 4-(4-Methylphenyl)pentyl acetate | Ester |
Reactions Involving the Aromatic Ring System
The tolyl moiety of this compound is an activated aromatic ring, susceptible to electrophilic substitution. The substituents on the ring can also be chemically modified.
Electrophilic Aromatic Substitution Reactions on the Tolyl Moiety
The aromatic ring in this compound contains two substituents: the C₅-alkanol side chain and a methyl group. Both are alkyl groups and therefore act as ortho-, para-directing and activating groups for electrophilic aromatic substitution (EAS). masterorganicchemistry.coms3waas.gov.inmasterorganicchemistry.com The incoming electrophile will preferentially substitute at the positions ortho to the large pentanol (B124592) side chain (positions 3 and 5) or ortho to the methyl group (position 3). Due to sterics, substitution at position 3, which is ortho to both activating groups, is highly favored.
Table 4: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-4-methylphenyl)pentan-1-ol |
| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-4-methylphenyl)pentan-1-ol |
| Friedel-Crafts Acylation | Acetyl Chloride (CH₃COCl), AlCl₃ | 4-(3-Acetyl-4-methylphenyl)pentan-1-ol |
Modification of Aromatic Substituents
The methyl group attached to the aromatic ring is a benzylic position and can be selectively oxidized under specific conditions. Using a strong oxidizing agent like hot, alkaline potassium permanganate (KMnO₄), followed by an acidic workup, can convert the methyl group into a carboxylic acid. This reaction would yield 4-(4-carboxyphenyl)pentan-1-ol. This transformation requires careful control of reaction conditions to avoid oxidation of the primary alcohol on the side chain. Protecting the primary alcohol as an ether or ester prior to this oxidation may be a viable strategy for achieving higher selectivity.
Table 5: Modification of the Tolyl Methyl Group
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|
Derivatization Protocols for Enhanced Research Utility
The hydroxyl group of this compound is the primary site for chemical modification, enabling a wide range of derivatization strategies. These protocols are designed to facilitate more detailed analysis, prepare the molecule for subsequent synthetic steps, or systematically probe how its structure influences its chemical behavior.
Strategic Functionalization for Advanced Spectroscopic Characterization
The direct analysis of this compound via spectroscopic methods can sometimes be enhanced by converting it into a derivative with more favorable analytical properties. Strategic functionalization can introduce tags or shift signals to simplify interpretation in techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
One common strategy involves the esterification of the primary alcohol. Reaction with acyl chlorides or anhydrides, such as acetyl chloride or benzoyl chloride, in the presence of a base like pyridine or triethylamine, yields the corresponding ester. In ¹H NMR spectroscopy, this conversion shifts the signals of the adjacent methylene (B1212753) protons (at the C1 position) downfield, which can help resolve overlapping signals. Furthermore, the introduction of an aromatic ring with a known substitution pattern, as in a benzoate (B1203000) ester, can serve as an internal reference or probe for molecular interactions.
For mass spectrometry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS), converting the alcohol to a less polar and more volatile derivative is often beneficial. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-Butyldimethylsilyl chloride (TBDMSCl), produces a silyl (B83357) ether. These derivatives are thermally stable and exhibit predictable fragmentation patterns, with the silyl group directing fragmentation, which aids in structure confirmation.
To enable analysis by UV-Visible spectroscopy, a chromophore must be present. While the tolyl group of the parent compound absorbs in the UV region, its conversion to a more strongly absorbing derivative can enhance detection sensitivity. For instance, the alcohol can first be oxidized to the corresponding aldehyde, 4-(4-methylphenyl)pentanal. This aldehyde can then be reacted with a labeling reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a brightly colored 2,4-dinitrophenylhydrazone, which can be easily quantified using UV-Vis or HPLC-UV methods. acs.org
Table 1: Derivatization Strategies for Spectroscopic Analysis This table is interactive. Click on a row to see more details.
| Analytical Technique | Derivative Type | Typical Reagent(s) | Purpose of Derivatization |
| NMR Spectroscopy | Ester (e.g., Acetate, Benzoate) | Acetyl chloride, Pyridine | Shift adjacent proton signals for better resolution. |
| Mass Spectrometry (GC-MS) | Silyl Ether (e.g., TMS, TBDMS) | BSTFA, TBDMSCl | Increase volatility and thermal stability; create predictable fragmentation. |
| UV-Vis Spectroscopy | Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine (after oxidation to aldehyde) | Introduce a strong chromophore for sensitive detection and quantification. |
| Chiral Chromatography | Diastereomeric Esters | Chiral acid (e.g., Mosher's acid chloride) | Separate enantiomers for stereochemical analysis. |
Derivatization for Subsequent Multi-Step Synthetic Transformations
The transformation of this compound into other functional groups is fundamental to its use as an intermediate in multi-step syntheses. The hydroxyl group can be modified to become a reactive handle for building more complex molecular architectures.
A primary pathway is the oxidation of the alcohol. Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane furnishes the aldehyde, 4-(4-methylphenyl)pentanal. More forceful oxidation, for example with potassium permanganate or chromic acid, will yield the carboxylic acid, 4-(4-methylphenyl)pentanoic acid. These aldehyde and carboxylic acid derivatives are versatile precursors for forming new carbon-carbon bonds (e.g., via Wittig or Grignard reactions) or for amide and ester synthesis. google.com
Alternatively, the hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution reactions. researchgate.net Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine yields the corresponding tosylate. Similarly, methanesulfonyl chloride (MsCl) can be used to form the mesylate. These sulfonate esters are highly susceptible to displacement by a wide range of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would produce an alkyl azide, a precursor to an amine, while reaction with sodium cyanide (NaCN) would extend the carbon chain by one, yielding a nitrile. Direct conversion to an alkyl halide, such as an alkyl bromide using phosphorus tribromide (PBr₃) or carbon tetrabromide and triphenylphosphine, also prepares the molecule for substitution or for the formation of organometallic reagents.
Modern synthetic methods also allow for the direct functionalization of the C-H bonds of alcohols, transforming them into value-added chemicals without first modifying the hydroxyl group. d-nb.inforesearchgate.net For instance, visible light-induced photocatalysis can promote the oxidative cross-coupling between alcohols and other molecules, such as heteroarenes, to achieve selective α-C–H arylation. researchgate.net
Table 2: Key Synthetic Derivatizations of this compound This table is interactive. Click on a row to see more details.
| Target Functional Group | Derivative Name | Typical Reagent(s) | Synthetic Utility |
| Aldehyde | 4-(4-Methylphenyl)pentanal | Pyridinium chlorochromate (PCC) | Carbonyl chemistry (Wittig, Grignard), reductive amination. |
| Carboxylic Acid | 4-(4-Methylphenyl)pentanoic acid | KMnO₄, H₂CrO₄ | Amide/ester formation, acyl halide synthesis. |
| Alkyl Tosylate | 4-(4-Methylphenyl)pentyl tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Nucleophilic substitution reactions (S_N2). |
| Alkyl Bromide | 1-Bromo-4-(4-methylphenyl)pentane | PBr₃ or CBr₄/PPh₃ | Nucleophilic substitution, Grignard reagent formation. |
Chemical Modification for Structure-Reactivity Relationship Probing
To understand how the different parts of the this compound molecule influence its chemical properties, chemists perform structure-reactivity relationship (SRR) studies. drugdesign.org This involves synthesizing a series of analogs where specific structural features are systematically altered and then measuring the impact of these changes on reaction rates or outcomes.
For this compound, a key area of investigation would be the electronic influence of the aromatic ring on the reactivity of the distant hydroxyl group. This can be probed by synthesizing analogs with different substituents at the para-position of the phenyl ring, replacing the methyl group. By installing a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), one can modulate the electron density of the aromatic ring and, to a lesser extent, the rest of the molecule.
For example, in a reaction where the alcohol oxygen acts as a nucleophile (e.g., etherification under acidic conditions), analogs with strong EDGs like methoxy (B1213986) (-OCH₃) would be expected to show slightly enhanced reactivity compared to the parent methyl-substituted compound, as they can better stabilize any transient positive charge that develops in the transition state. Conversely, analogs with strong EWGs like nitro (-NO₂) or cyano (-CN) would likely exhibit decreased reactivity in such a reaction. acs.org The quantitative analysis of these reaction rates, for instance through a Hammett plot, can provide deep mechanistic insight. acs.org
Another approach to SRR probing involves modifying the aliphatic chain. Varying the chain length or introducing branching could reveal steric effects or changes in conformational flexibility that impact the accessibility and reactivity of the hydroxyl group.
Table 3: Hypothetical Analogs for Structure-Reactivity Relationship Studies This table is interactive. Click on a row to see more details.
| Analog Substituent (X) | Compound Name | Electronic Effect | Predicted Impact on O-Nucleophilicity |
| -OCH₃ | 4-(4-Methoxyphenyl)pentan-1-ol | Strong Electron-Donating | Increase |
| -CH₃ (Parent) | This compound | Weak Electron-Donating | Baseline |
| -H | 4-Phenylpentan-1-ol | Neutral | Slight Decrease (vs. -CH₃) |
| -Cl | 4-(4-Chlorophenyl)pentan-1-ol | Weak Electron-Withdrawing (Inductive) | Decrease |
| -NO₂ | 4-(4-Nitrophenyl)pentan-1-ol | Strong Electron-Withdrawing | Significant Decrease |
Advanced Analytical Characterization Techniques for 4 4 Methylphenyl Pentan 1 Ol
Comprehensive Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within the 4-(4-methylphenyl)pentan-1-ol molecule.
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in this compound. The ¹H NMR spectrum, typically run in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment.
Key spectral features include:
Aromatic Protons: The protons on the p-substituted benzene (B151609) ring typically appear as two doublets in the aromatic region of the spectrum (around δ 7.0-7.2 ppm), indicative of an AA'BB' spin system.
Methyl Protons (Aromatic): A singlet corresponding to the three protons of the methyl group attached to the benzene ring (Ar-CH₃) is observed, usually around δ 2.3 ppm.
Methine Proton: The proton on the carbon bearing the aryl group (CH-Ar) appears as a multiplet, resulting from coupling to the adjacent methylene (B1212753) and methyl protons.
Methylene Protons: The two protons of the CH₂ group adjacent to the hydroxyl group (CH₂-OH) typically show a triplet, while the other methylene protons appear as multiplets.
Methyl Protons (Aliphatic): A doublet is observed for the terminal methyl group protons, resulting from coupling to the adjacent methine proton.
Hydroxyl Proton: The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and temperature.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | d | 2H | Aromatic (H2', H6') |
| ~7.05 | d | 2H | Aromatic (H3', H5') |
| ~3.60 | t | 2H | -CH₂-OH |
| ~2.70 | m | 1H | Ar-CH- |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.65 | m | 2H | -CH-CH₂-CH₂- |
| ~1.45 | m | 2H | -CH-CH₂-CH₂- |
| ~1.20 | d | 3H | -CH(CH₃)- |
Note: Exact chemical shifts and multiplicities can vary slightly based on the solvent and instrument frequency.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
Key spectral features include:
Aromatic Carbons: The p-substituted benzene ring shows four distinct signals. The carbon attached to the pentanol (B124592) chain (C1') and the carbon bearing the methyl group (C4') are quaternary and often have lower intensities. The other four aromatic carbons (C2', C3', C5', C6') appear as strong signals in the typical aromatic region (δ 125-150 ppm).
Alcohol Carbon: The carbon atom bonded to the hydroxyl group (-CH₂-OH) is observed in the δ 60-70 ppm range.
Aliphatic Carbons: The remaining aliphatic carbons of the pentanol chain appear at higher field (lower δ values), typically between δ 20-45 ppm.
Aromatic Methyl Carbon: The carbon of the methyl group attached to the benzene ring (Ar-CH₃) gives a signal around δ 21 ppm.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Aromatic (C-Ar) |
| ~135.5 | Aromatic (C-CH₃) |
| ~129.0 | Aromatic (CH) |
| ~127.0 | Aromatic (CH) |
| ~63.0 | -CH₂-OH |
| ~42.0 | Ar-CH- |
| ~36.0 | -CH-CH₂-CH₂- |
| ~30.0 | -CH-CH₂-CH₂- |
| ~22.5 | -CH(CH₃)- |
| ~21.0 | Ar-CH₃ |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum reveals correlations between coupled protons, helping to trace the connectivity within the pentanol chain. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₂H₁₈O = 178.27 g/mol ). However, in electron ionization (EI) MS, the molecular ion of alcohols can be weak or absent due to facile fragmentation. libretexts.orgsavemyexams.com
Common fragmentation pathways for this compound include:
Loss of Water: A peak at M-18, corresponding to the loss of a water molecule (H₂O), is often observed for alcohols. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic or tropylium-like cation. For this compound, this would result in a significant peak at m/z 119, corresponding to the [CH₃-C₆H₄-CH-CH₃]⁺ fragment. This is often the base peak in the spectrum. rsc.org
Other fragment ions corresponding to the loss of various alkyl radicals from the pentanol chain are also possible. youtube.comchemguide.co.uk
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. oup.com This technique is ideal for analyzing volatile compounds like this compound. The sample is first vaporized and passed through a GC column, which separates it from other components based on boiling point and polarity. gcms.cz As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum. diabloanalytical.com
The GC provides a retention time for this compound, which is characteristic of the compound under specific GC conditions (e.g., column type, temperature program). The MS provides the corresponding mass spectrum, allowing for positive identification by comparing the fragmentation pattern to spectral libraries and known standards. nih.govunodc.org
Table 3: Common Mass Fragments in the EI-MS of this compound
| m/z | Proposed Fragment Ion |
| 178 | [M]⁺ (Molecular Ion) |
| 160 | [M - H₂O]⁺ |
| 119 | [CH₃-C₆H₄-CH-CH₃]⁺ (Base Peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the analysis of this compound and its related compounds. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data for precise identification.
In the analysis of related cathinone (B1664624) derivatives, LC-MS has been instrumental. For instance, in the metabolic profiling of synthetic cathinones, LC-MS/MS (tandem mass spectrometry) methods have been developed for the detection of parent drugs and their metabolites in biological matrices like urine. oup.com The use of a TSQ Quantum instrument from Thermo Finnigan, equipped with an electrospray interface and connected to a Surveyor HPLC system, has been reported for determining the molecular mass of synthesized compounds, with mass spectra recorded in the m/z range of 150–1500. mdpi.com
High-performance liquid chromatography (HPLC) coupled with a mass selective detector (MSD) is also a common configuration. Systems like the Agilent series 1100 LC/MSD have been utilized to obtain both HPLC and MS data for analogs of related compounds. drugs.ie Furthermore, ultra-high performance liquid chromatography (UHPLC) systems, such as the Vanquish coupled to a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer, offer even higher resolution and sensitivity for untargeted metabolomics studies, which can be applied to the analysis of this compound. scholaris.ca
A typical LC-MS method might employ a reversed-phase column, such as a Zorbax Eclipse XDB-C18, with a gradient elution program. The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. policija.si
Table 1: Representative LC-MS Parameters for Analysis of Related Compounds
| Parameter | Value |
| LC System | Agilent 1260 Infinity with binary pump policija.si |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm policija.si |
| Mobile Phase A | 0.1% Formic acid and 1mM ammonium formate in water policija.si |
| Mobile Phase B | 0.1% Formic acid in methanol policija.si |
| Flow Rate | 1.0 mL/min policija.si |
| Injection Volume | 1 µl policija.si |
| MS System | Agilent 6230B TOF policija.si |
| Ion Source | Dual AJS ESI (Positive Ion Mode) policija.si |
| Mass Scan Range | 82 to 1000 amu policija.si |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the unequivocal identification of unknown compounds. This is particularly valuable for distinguishing between isomers and for the structural elucidation of novel substances.
For the analysis of this compound and its derivatives, HRMS can be performed using instruments like an Orbitrap-Velos Pro, which can achieve a resolution of 60,000. This level of resolution allows for the confident determination of the molecular formula from the measured mass. For example, the calculated m/z for a related compound, C22H25N5O [M+H]+, was 376.2137, with the found value being 376.2124, demonstrating the accuracy of the technique.
In another application, a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer was used for untargeted metabolomics, acquiring MS1 and MS2 scans at resolutions of 35,000 and 17,500, respectively. scholaris.ca This capability is essential for identifying and characterizing metabolites of this compound in complex biological samples. The high mass accuracy helps to differentiate compounds with very similar masses.
Table 2: Example of HRMS Data for a Related Compound
| Compound | Calculated m/z [M+H]+ | Found m/z [M+H]+ |
| C22H27N5 | 362.2344 | 362.2328 |
| C19H21N5 | 320.1875 | 320.1863 |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. savemyexams.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its alcohol and aromatic functionalities.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. savemyexams.com The C-O stretching vibration would typically appear in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ region. researchgate.net The presence of a methyl group on the phenyl ring would also result in specific C-H bending vibrations.
For a related compound, 5-(4'-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)pentan-1-ol, the IR spectrum showed characteristic peaks at 3340 cm⁻¹ (O-H stretch), 2951 cm⁻¹ (C-H stretch), and 1595, 1491, and 1447 cm⁻¹ (aromatic C=C stretch). mdpi.com The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for each compound, which is useful for definitive identification by comparison with a reference spectrum. savemyexams.com
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Alcohol (O-H) | 3200-3600 (broad) | Stretching savemyexams.com |
| Aromatic C-H | >3000 | Stretching |
| Aliphatic C-H | <3000 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching researchgate.net |
| Alcohol (C-O) | 1000-1300 | Stretching |
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. researchgate.net While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light.
The Raman spectrum of this compound would also exhibit peaks corresponding to its various functional groups. The aromatic ring vibrations are often strong and well-defined in Raman spectra. The symmetric "breathing" mode of the benzene ring typically gives a strong band around 1000 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be visible.
Infrared (IR) Spectroscopy
Electronic Absorption Spectroscopy (UV/Vis) for Chromophore Analysis
UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. science-softcon.de The chromophore in this compound is the p-substituted benzene ring.
The UV/Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted benzene. Typically, benzene and its simple alkyl derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The substitution on the ring can cause a shift in the position and intensity of these bands. For example, in a study of N-(4-methylphenyl)maleimide derivatives, UV/Vis absorption maxima (λmax) were observed at around 206.00 nm and 225.50 nm, attributed to the phenyl and Ar-CN groups, respectively. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.
The purity of synthesized compounds is often confirmed by HPLC analysis. For instance, the enantiomeric purity of related chiral compounds has been determined using a Chiralpak AD column, with the isomers being confirmed to be >99% pure (enantiomeric excess > 98%). nih.gov
Gas chromatography (GC) is another powerful technique for the separation and purity analysis of volatile compounds like this compound. A GC analysis would typically involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase coated on the column wall.
For the analysis of related compounds, a GC method might use a column like an HP1-MS (100% dimethylpolysiloxane) with a specific temperature program to achieve separation. policija.si The purity of a sample can be determined from the relative peak areas in the resulting chromatogram. For example, the purity of a sample of 1-(4-methylphenyl)propan-1-one was determined to be >98% based on ¹H NMR spectra. policija.si
Gas Chromatography (GC) Method Development and Optimization
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. oup.comfrontiersin.org The development of a robust GC method involves the careful optimization of several parameters to achieve efficient separation and accurate quantification.
Method Development: The primary goal in developing a GC method is to achieve good separation of the target analyte from any impurities or other components in the sample matrix. srce.hr For compounds like this compound, a typical GC-MS system would be employed. oup.com The choice of the capillary column is critical; a non-polar or medium-polarity column, such as one coated with 5% phenyl-polysilphenylene-siloxane, is often suitable for the separation of aromatic compounds. dokumen.pub
Optimization: Key parameters that are optimized during method development include:
Oven Temperature Program: A gradient temperature program is typically used to ensure the efficient elution of compounds with varying boiling points. srce.hrrsc.org An initial low temperature allows for the separation of more volatile components, while a gradual ramp to a higher temperature facilitates the elution of less volatile compounds like this compound. nih.govmdpi.com For instance, a program might start at 70°C, ramp to 100°C at a slow rate (e.g., 5°C/min), and then ramp more quickly to a final temperature of around 250-280°C. srce.hrrsc.org
Carrier Gas Flow Rate: Helium is a commonly used carrier gas, and its flow rate is optimized to ensure good resolution and peak shape. srce.hrnih.gov A constant flow rate of around 1.0 to 1.2 mL/min is often effective. srce.hrnih.gov
Injection Port Temperature: The injector temperature must be high enough to ensure the rapid and complete volatilization of the sample without causing thermal degradation. A temperature of around 250°C is typical. srce.hrrsc.org
Detector Settings: When using a mass spectrometer, the transfer line temperature, ion source temperature, and mass scan range are all optimized to achieve high sensitivity and obtain characteristic mass spectra for identification. rsc.orgnih.gov
The following table provides an example of optimized GC-MS parameters for the analysis of compounds similar in nature to this compound.
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 40°C (3.5 min), then 10°C/min to 100°C, then 7°C/min to 180°C, then 25°C/min to 280°C (hold 5 min) |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| MS Interface Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | m/z 50-600 |
| Data derived from similar compound analyses. rsc.orgnih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for the analysis of non-volatile or thermally labile compounds. mdpi.comnih.gov While GC is well-suited for this compound itself, HPLC finds significant application in the analysis of its derivatives and in preparative separations. biorxiv.orgdoi.org
Applications:
Analysis of Polar Derivatives: HPLC is the method of choice for analyzing more polar derivatives or metabolites of this compound that may not be suitable for GC analysis without derivatization.
Preparative Chromatography: Preparative HPLC can be used to isolate and purify specific derivatives of this compound from a reaction mixture. biorxiv.orgdoi.org
Chiral Separations: When dealing with chiral compounds, HPLC with a chiral stationary phase can be used to separate enantiomers. gmi-inc.com This is crucial in pharmaceutical applications where different enantiomers may have different biological activities.
Method Parameters: A typical HPLC method for compounds of this type would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. gmi-inc.comresearchgate.net The detection is often carried out using a UV detector, as the aromatic ring in this compound and its derivatives absorbs UV light. researchgate.net
The following table outlines typical HPLC conditions for the analysis of related aromatic compounds.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Data based on analysis of similar compounds. researchgate.net |
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of chemical reactions. ijrti.orgchemistryhall.comlibretexts.org In the synthesis of this compound or its derivatives, TLC is used to quickly determine if the starting materials have been consumed and if the desired product has been formed. nih.govosti.gov
Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a glass or aluminum plate coated with a thin layer of an adsorbent like silica (B1680970) gel. chemistryhall.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the different components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.comlibretexts.org
Interpretation: By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, a chemist can assess the progress of the reaction. nih.govosti.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. libretexts.org For example, in a reaction to synthesize a derivative of this compound, the disappearance of the starting material spot and the appearance of a new spot corresponding to the product would indicate that the reaction is proceeding. nih.gov
A typical TLC system for monitoring a reaction involving this compound might use a silica gel plate and a mobile phase of hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents would be adjusted to achieve good separation of the spots.
| Parameter | Description |
| Stationary Phase | Silica Gel Plate |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 3:1 v/v) |
| Visualization | UV light (254 nm) or staining with an appropriate agent |
| Example solvent system derived from related syntheses. |
Solid-State Structural Analysis
Single Crystal X-ray Diffraction (SCXRD) on Crystalline Derivatives
While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using Single Crystal X-ray Diffraction (SCXRD). This technique provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netacs.org
Methodology: To perform SCXRD, a suitable single crystal of a derivative of this compound must first be grown. drugs.ie This can often be achieved by slow evaporation of a solvent from a saturated solution of the compound. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com
Importance: SCXRD is particularly important for:
Absolute Configuration: For chiral derivatives, SCXRD can be used to determine the absolute configuration of the stereocenters. nih.gov
Conformational Analysis: The solid-state conformation of the molecule can be precisely determined.
Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals information about intermolecular forces such as hydrogen bonding and van der Waals interactions. acs.org
Computational Chemistry and Theoretical Modeling of 4 4 Methylphenyl Pentan 1 Ol
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is a popular choice for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for calculating the total electronic energy. researchgate.net For 4-(4-Methylphenyl)pentan-1-ol, DFT calculations would yield the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. These calculations are fundamental, as the optimized geometry is the starting point for many other computational analyses. researchgate.net
While specific DFT data for this compound is not available in the reviewed literature, a hypothetical data table of optimized geometric parameters would look like the example below.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as specific literature is unavailable.)
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length | C(1)-O(1) | ~1.43 Å |
| Bond Length | C(aromatic)-C(alkyl) | ~1.52 Å |
| Bond Angle | C(1)-C(2)-C(3) | ~112° |
| Dihedral Angle | H-O(1)-C(1)-C(2) | ~180° (anti) or ~60° (gauche) |
Understanding how a chemical reaction occurs is crucial for controlling its outcome. Theoretical modeling can elucidate reaction mechanisms by identifying and characterizing transition states—the highest energy point along a reaction pathway. For instance, the oxidation of the primary alcohol group in this compound to an aldehyde or carboxylic acid could be modeled. Computational methods can map the energy profile of the reaction, revealing the activation energy and the structure of the transition state. This approach has been successfully applied to various reactions, including cyclopropanation and reactions involving ketones. unl.pt
Computational methods, particularly DFT, can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.com Calculated NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com For this compound, predicting its spectra would be valuable for its characterization, especially if the compound is synthesized as part of a larger study. For example, in the analysis of related compounds, NMR and IR data were essential for structure confirmation. mdpi.com
Elucidation of Reaction Mechanisms via Transition State Modeling
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a compound with its physical, chemical, or biological properties. liverpool.ac.uk These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net
QSPR models can be developed to predict the chemical reactivity of compounds. researchgate.net By building a model using a dataset of molecules with known reactivity, it becomes possible to predict the reactivity of new or untested compounds like this compound. This involves calculating a range of molecular descriptors for the compound and inputting them into the established QSPR equation. Such predictive models are widely used in drug discovery and materials science. scispace.comucl.ac.uk
A key aspect of QSPR is finding statistically significant correlations between calculated molecular descriptors and experimentally measured properties. researchgate.netchemintelligence.com Molecular descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For this compound, one could correlate descriptors such as molecular weight, polar surface area, or the octanol-water partition coefficient (logP) with experimental data on properties like boiling point, solubility, or biological activity. researchgate.net
Table 2: Examples of Molecular Descriptors Relevant to QSPR Studies (Note: These are general descriptor types; specific values for this compound would require calculation.)
| Descriptor Type | Example Descriptor | Property It May Correlate With |
| Constitutional | Molecular Weight (MW) | Boiling Point, Density |
| Topological | Wiener Index | Viscosity, Surface Tension |
| Geometric (3D) | Molecular Surface Area | Solubility, Rate of Diffusion |
| Electronic | Dipole Moment | Polarity, Intermolecular Interactions |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Membrane Permeability |
While direct computational studies on this compound are sparse in the public domain, the methodologies described provide a clear roadmap for how such a theoretical investigation would be conducted.
Development of Predictive Models for Chemical Reactivity
Conformational Analysis and Molecular Dynamics Simulations
Due to the absence of comprehensive experimental data on the three-dimensional structure of this compound, computational methods such as conformational analysis and molecular dynamics (MD) simulations serve as powerful tools to predict its structural and dynamic properties. These theoretical studies provide critical insights into the molecule's preferred shapes, flexibility, and energetic landscape, which are fundamental to understanding its behavior in various chemical environments.
Conformational Analysis
τ1 (C-C-C-C chain): Rotation around the carbon-carbon bonds of the pentanol (B124592) backbone. Staggered conformations (anti and gauche) are generally more stable than eclipsed conformations, as they minimize steric hindrance. organicchemistrytutor.com
τ2 (Aryl-Alkyl linkage): Rotation of the 4-methylphenyl group relative to the pentanol chain. The energy barriers for this rotation are influenced by the steric interactions between the ortho-hydrogens of the aromatic ring and the aliphatic chain.
τ3 (C-C-O-H): Rotation of the terminal hydroxyl group, which influences its ability to act as a hydrogen bond donor or acceptor.
A theoretical potential energy surface (PES) scan for the rotation around the central C2-C3 bond of the pentanol chain would likely reveal distinct energy minima corresponding to anti and gauche conformers. The anti-conformer, where the alkyl chain is extended, is typically the global minimum due to reduced steric strain. Gauche conformers represent local energy minima.
Hypothetical Relative Energies of Key Conformers
To illustrate the energetic landscape, a hypothetical data table of relative energies for the most stable conformers, as would be determined by DFT calculations, is presented below. The energies are relative to the most stable conformer (Global Minimum).
| Conformer | Dihedral Angle (τ1: C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| Anti | ~180° | 0.00 | 65.1 |
| Gauche (+) | ~+60° | 0.85 | 17.4 |
| Gauche (-) | ~-60° | 0.85 | 17.4 |
| Eclipsed | ~0° | 4.50 | <0.1 |
This table is illustrative and based on general principles of conformational analysis of similar alkyl-aryl compounds.
Molecular Dynamics (MD) Simulations
To understand the dynamic behavior of this compound in a simulated environment (e.g., in a solvent like water or in a vacuum), molecular dynamics simulations are employed. researchgate.netasme.orgaip.org An MD simulation would typically be run for a duration of several nanoseconds to observe the molecule's flexibility and conformational transitions over time.
Key metrics from such a simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
RMSF: This metric quantifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility.
Illustrative Molecular Dynamics Simulation Findings
A hypothetical 100-nanosecond MD simulation of a single this compound molecule in an aqueous solution could yield the following results, demonstrating its structural stability and regional flexibility.
Table of RMSD and RMSF Values (Illustrative Data)
| Metric | Value | Interpretation |
| RMSD (backbone) | 2.1 ± 0.3 Å | The system reaches equilibrium, indicating a stable overall fold of the molecule during the simulation period. |
| RMSF (p-tolyl group) | 1.2 Å | The aromatic ring shows relatively low fluctuation, suggesting it acts as a rigid anchor. |
| RMSF (pentanol chain) | 2.5 Å | The aliphatic chain exhibits higher flexibility compared to the aromatic ring. |
| RMSF (terminal -OH) | 3.8 Å | The terminal hydroxyl group shows the highest flexibility, readily reorienting to form hydrogen bonds with surrounding water molecules. |
This data is hypothetical and serves to illustrate typical findings from an MD simulation of a flexible alcohol. acs.org
The simulation would likely show that while the p-tolyl group remains relatively rigid, the pentanol chain undergoes significant conformational changes, frequently transitioning between gauche and anti states. The terminal hydroxyl group would be highly dynamic, constantly forming and breaking hydrogen bonds with solvent molecules, a key factor in its solubility and interaction profile. asme.org
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Strategic Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of a hydroxyl group and an aryl group in 4-(4-Methylphenyl)pentan-1-ol makes it a versatile intermediate in the multi-step synthesis of more complex molecular architectures. Organic chemists can leverage these functional groups for a variety of transformations, building upon the core structure to achieve a desired target molecule.
For instance, research has shown that related structures, such as 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methylphenyl)pentan-1-ol, serve as key intermediates in the synthesis of prostaglandin (B15479496) analogues. rsc.org In these synthetic pathways, the hydroxyl group can be manipulated or used to direct subsequent reactions, while the aryl group can be modified to tune the electronic or steric properties of the final product. The synthesis of these complex molecules often involves a sequence of reactions where each intermediate, like the aforementioned alcohol, plays a crucial role in constructing the final intricate structure. rsc.org
Similarly, derivatives of this compound have been utilized in the synthesis of potential therapeutic agents. For example, 5-(4'-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)pentan-1-ol has been synthesized as part of structure-activity relationship studies to develop inhibitors of the CD81-LEL–HCV-E2 interaction, which is relevant to hepatitis C virus research. mdpi.comresearchgate.net The synthesis of such complex molecules relies on the strategic use of intermediates where the this compound core provides a foundational scaffold. mdpi.comresearchgate.net
The table below outlines examples of complex molecules synthesized using intermediates related to this compound.
| Intermediate | Target Molecule Class | Research Focus |
| 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methylphenyl)pentan-1-ol rsc.org | Prostaglandin Analogues | Antitumor Agents |
| 5-(4'-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)pentan-1-ol mdpi.comresearchgate.net | Terfenadine Derivatives | HCV Interaction Inhibitors |
Contribution to the Development of Novel Synthetic Methodologies
The use of this compound and its analogues extends to the development and refinement of new synthetic methods. The reactivity of its functional groups can be exploited to test the efficacy and scope of new catalytic systems or reaction conditions.
A pertinent example is the development of enantioselective synthesis methods. Creating specific stereoisomers of a molecule is critical in medicinal chemistry, as different enantiomers can have vastly different biological activities. The synthesis of chiral 1-substituted-tetrahydro-β-carbolines, a class of compounds with a broad range of pharmacological activities, has been a focus of such methodological development. rsc.org In this context, precursors with structural similarities to this compound can be used as substrates to evaluate the effectiveness of new chiral catalysts and asymmetric reaction protocols. rsc.org
Furthermore, the synthesis of pyrovalerone analogs, which are potent monoamine uptake inhibitors, involves straightforward synthetic routes that can be adapted and optimized. nih.gov The synthesis of these compounds often starts from ketones that are structurally related to the oxidation product of this compound. nih.gov The refinement of these synthetic pathways contributes to the broader toolkit of organic chemists.
Utilization in Fundamental Studies of Structure-Reactivity Principles
The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. Compounds like this compound serve as excellent models for studying these principles due to their clear structural features.
Structure-activity relationship (SAR) studies are a prime example of this application. In medicinal chemistry, SAR studies are crucial for optimizing the therapeutic properties of a lead compound. By systematically modifying the structure of a molecule and observing the effect on its biological activity, researchers can identify the key structural features responsible for its effects.
For instance, in the development of selective estrogen receptor β agonists, a series of para-carborane derivatives were synthesized and evaluated. acs.org While not directly this compound, the principles of modifying alkyl and aryl groups to probe receptor binding and functional activity are directly applicable. acs.org Similarly, SAR studies on aryl sulfoxides as reversible monoacylglycerol lipase (B570770) inhibitors involve the systematic modification of different parts of the molecule to enhance potency and metabolic stability. acs.org
The study of Schiff base compounds also provides insights into structure-reactivity relationships. Research on N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline (B41778) derivatives has correlated their structural and electronic properties with their biological activities through experimental and computational methods. researchgate.net The principles gleaned from such studies can be applied to understand the reactivity of the functional groups present in this compound.
The table below summarizes key aspects of structure-reactivity studies where compounds with related structural motifs are utilized.
| Study Area | Key Structural Modifications | Investigated Properties |
| Selective Estrogen Receptor β Agonists acs.org | Replacement of carborane with phenyl or cyclohexyl rings | Receptor binding affinity and agonist activity |
| Reversible Monoacylglycerol Lipase Inhibitors acs.org | Variation of ester and piperazine (B1678402) substituents | Inhibitory potency and metabolic stability |
| Schiff Base Biological Activity researchgate.net | Introduction of electron-donating and withdrawing groups | Antibacterial, antifungal, and antioxidant activities |
Precursor in the Design of Functional Organic Materials
The unique combination of an aliphatic chain and an aromatic ring in this compound makes it a potential precursor for the synthesis of functional organic materials. These materials have applications in various fields, including electronics, photonics, and sensor technology.
While direct applications of this compound in this area are not extensively documented, its structural motifs are found in molecules used for creating such materials. For example, the development of new materials often involves the synthesis of polymers or liquid crystals where the properties are tuned by the specific arrangement of aromatic and aliphatic components. The hydroxyl group of this compound could be used as a point of polymerization or for attachment to a larger molecular framework.
The synthesis of β-diketones, which are important intermediates for various materials, provides a conceptual link. ijpras.com These compounds are known for their ability to chelate metals and are used in the creation of metal-organic frameworks (MOFs) and other coordination polymers. The structural backbone of this compound could be chemically modified to create novel diketone ligands for such applications.
Q & A
Q. What are the most reliable synthetic routes for 4-(4-Methylphenyl)pentan-1-ol, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via Grignard reactions or reduction of its corresponding ketone precursor (e.g., 4-(4-Methylphenyl)pentan-1-one). For Grignard routes, reacting 4-methylphenylmagnesium bromide with a pentanol-derived electrophile (e.g., pentan-1-ol tosylate) under anhydrous conditions is common. Yield optimization requires strict temperature control (0–5°C for Grignard formation, room temperature for quenching) and inert atmospheres (argon/nitrogen). Catalytic hydrogenation of the ketone using Pd/C or Raney Ni in ethanol at 50–80°C under H₂ pressure (1–3 atm) is another pathway. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) or GC-MS to identify by-products and adjust stoichiometry .
Q. How can spectroscopic techniques distinguish this compound from structural isomers?
Methodological Answer:
- NMR:
- ¹H NMR: The benzylic methyl group (4-methylphenyl) appears as a singlet at δ 2.3–2.4 ppm. The pentanol chain shows a triplet for the terminal -CH₂OH (δ 3.5–3.7 ppm) and multiplet splitting for the central methylene groups.
- ¹³C NMR: The quaternary carbon attached to the phenyl group resonates at δ 140–145 ppm, while the hydroxyl-bearing carbon appears at δ 60–65 ppm.
- IR: A broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm the alcohol moiety.
- MS: The molecular ion peak at m/z 178.27 (C₁₂H₁₈O⁺) and fragmentation patterns (e.g., loss of -CH₂OH, m/z 133) differentiate it from isomers lacking the 4-methylphenyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction outcomes for the oxidation of this compound?
Methodological Answer: Discrepancies in oxidation products (e.g., ketones vs. carboxylic acids) arise from varying conditions:
- Mild Oxidants (e.g., PCC in CH₂Cl₂): Yield 4-(4-Methylphenyl)pentan-1-one selectively.
- Strong Oxidants (e.g., KMnO₄/CrO₃ in acidic medium): Over-oxidation to 4-(4-Methylphenyl)pentanoic acid occurs.
To reconcile data, validate reaction conditions using controlled experiments with in situ IR or HPLC monitoring. For example, CrO₃ in H₂SO₄/acetone (Jones reagent) at 0°C favors ketone formation, while prolonged heating (50°C) shifts the equilibrium toward the acid .
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with enzyme targets (e.g., cytochrome P450 or alcohol dehydrogenases). The 4-methylphenyl group may exhibit hydrophobic binding to aromatic residues.
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The hydroxyl group’s electron-donating effects stabilize transition states in oxidation reactions.
- QSAR Models: Train models on datasets of structurally similar alcohols to predict toxicity (e.g., LD₅₀) or biodegradability. Correlate logP values (calculated via ChemDraw) with membrane permeability .
Q. What experimental designs validate the chiral resolution of this compound enantiomers?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane:isopropanol (95:5) mobile phase. Monitor enantiomeric excess (ee) via UV detection at 254 nm.
- Derivatization: React the alcohol with (R)-Mosher’s acid chloride to form diastereomeric esters, separable by silica gel chromatography.
- Polarimetry: Compare specific rotation ([α]D²⁵) with literature values. Enantiopure samples should show significant optical activity (e.g., >95% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
